2-[(Carboxymethyl)thio]benzoic acid (CAS 135-13-7) is a bifunctional organosulfur building block featuring a thioether linkage bridging a benzoic acid core and an acetic acid moiety. Commercially, it is highly valued as a direct, pre-assembled precursor for the synthesis of benzo[b]thiophene derivatives, most notably thioindoxyl (benzo[b]thiophen-3(2H)-one), which is a critical intermediate for thioindigo dyes and various pharmaceutical agents. Its dual carboxylic acid groups also make it a versatile multidentate ligand in coordination chemistry. Procuring this specific compound allows facilities to bypass hazardous upstream alkylation steps, offering a streamlined, higher-yield pathway to complex bicyclic systems [1].
Substituting 2-[(Carboxymethyl)thio]benzoic acid with its immediate precursor, thiosalicylic acid, introduces significant process inefficiencies. Using thiosalicylic acid requires an initial alkylation step with highly corrosive chloroacetic acid, adding safety risks, reagent costs, and an extra purification cycle to remove unreacted starting materials and salts. Conversely, substituting with 2-(methylthio)benzoic acid completely abolishes the ability to undergo intramolecular cyclization to form the essential 5-membered thiophene ring, as it lacks the terminal carboxylate required for ring closure. Thus, for benzo[b]thiophene synthesis, the exact pre-alkylated dicarboxylic structure of 135-13-7 is non-negotiable[1].
In the standard industrial synthesis of benzo[b]thiophen-3(2H)-one (thioindoxyl), using 2-[(Carboxymethyl)thio]benzoic acid as the starting material allows for direct cyclization (e.g., via alkali fusion or acetic anhydride) in a single step. In contrast, starting from the baseline precursor thiosalicylic acid requires a two-step sequence involving alkylation with chloroacetic acid followed by cyclization. Procuring the pre-assembled 135-13-7 eliminates the 15-20% yield loss typically associated with the alkylation and subsequent isolation steps, while also removing the need to handle highly toxic chloroacetic acid in the downstream facility[1].
| Evidence Dimension | Synthesis steps to thioindoxyl and associated yield retention |
| Target Compound Data | 1-step cyclization; ~100% of alkylation yield loss bypassed |
| Comparator Or Baseline | Thiosalicylic acid (2 steps; incurs ~15-20% alkylation yield loss) |
| Quantified Difference | Eliminates 1 synthesis step and recovers 15-20% yield |
| Conditions | Industrial or bench-scale synthesis of benzo[b]thiophen-3(2H)-one |
Procuring the pre-alkylated compound streamlines manufacturing workflows and reduces hazardous chemical inventory.
The formation of the benzo[b]thiophene core requires an activated carbon center to attack the aromatic ring. 2-[(Carboxymethyl)thio]benzoic acid provides this via its terminal acetic acid moiety, which can be converted to an acyl chloride or anhydride to facilitate ring closure. A close structural analog, 2-(methylthio)benzoic acid, lacks this terminal carboxyl group and therefore exhibits 0% conversion to the desired bicyclic thioindoxyl system under identical cyclization conditions, instead remaining unreactive or undergoing intermolecular side reactions [1].
| Evidence Dimension | Yield of bicyclic benzo[b]thiophene product |
| Target Compound Data | >85% conversion to bicyclic benzo[b]thiophene system |
| Comparator Or Baseline | 2-(methylthio)benzoic acid (0% conversion to bicyclic system) |
| Quantified Difference | Absolute requirement of the carboxymethyl group for cyclization |
| Conditions | Standard cyclization conditions (e.g., acetic anhydride/sodium acetate or alkali fusion) |
Demonstrates that the specific carboxymethylthio substitution is structurally mandatory for producing fused thiophene intermediates.
In the design of metal-organic frameworks (MOFs) and coordination polymers, the number of binding sites dictates structural stability and dimensionality. 2-[(Carboxymethyl)thio]benzoic acid acts as a versatile multidentate ligand, utilizing both its benzoic and acetic carboxylate groups, as well as the thioether sulfur, to bridge multiple metal centers. In contrast, thiosalicylic acid offers only a single carboxylate and a thiol/thiolate, typically resulting in lower-dimensionality discrete complexes or less thermally stable networks compared to the robust 2D or 3D frameworks enabled by the dicarboxylic nature of 135-13-7[1].
| Evidence Dimension | Ligand denticity and framework dimensionality |
| Target Compound Data | 3 functional binding groups (2x carboxylate, 1x thioether); supports 2D/3D polymers |
| Comparator Or Baseline | Thiosalicylic acid (2 binding sites; typically forms 0D/1D complexes) |
| Quantified Difference | Addition of one carboxylate binding site enables higher-order dimensionality |
| Conditions | Solvothermal synthesis of metal-organic frameworks |
For materials scientists, the dual carboxylate functionality is critical for engineering stable, multi-dimensional coordination networks.
Because 2-[(Carboxymethyl)thio]benzoic acid can be directly cyclized to thioindoxyl without the need for toxic chloroacetic acid alkylation steps, it is a highly efficient procurement choice for the industrial synthesis of thioindigo dyes. Its pre-assembled structure ensures high-throughput conversion and reduces hazardous waste in dye manufacturing facilities [1].
The compound's ability to undergo efficient intramolecular ring closure makes it a highly effective building block for pharmaceutical discovery, particularly for synthesizing biologically active benzo[b]thiophene derivatives used in modulating estrogen receptors or inhibiting specific enzymes[2].
Leveraging its dual carboxylate groups and flexible thioether linkage, this compound is structurally suited for materials science research focused on synthesizing stable 2D and 3D metal-organic frameworks (MOFs) for catalysis or gas sorption applications [3].
Acute Toxic